molecular formula C23H22BrN5O2 B2824307 3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-27-8

3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2824307
CAS RN: 873076-27-8
M. Wt: 480.366
InChI Key: BJDNLTGWXCEVIA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the bromobenzyl group might undergo nucleophilic substitution reactions, while the pyrimido[2,1-f]purine core might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .

Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

Research on bromophenols coupled with nucleoside base derivatives, such as 3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl-3,7-dihydro-1H-purine-2,6-dione, has been conducted. These compounds were isolated from the red alga Rhodomela confervoides and characterized using spectroscopic and chemical methods (Ma et al., 2007).

DPP-IV Inhibitors

Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with variations in substituents, were synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds demonstrated moderate to good inhibitory activities against DPP-IV, highlighting their potential in medical applications (Mo et al., 2015).

Radical Cyclization for Pyrimidine-Annulated Heterocycles

A study on C-C bond formation via radical cyclization synthesized a number of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones. This process involved intramolecular addition of aryl radical to the uracil ring, which is significant in the synthesis of complex organic compounds (Majumdar & Mukhopadhyay, 2003).

Benzodiazepine Receptor Binding Activity

Research on 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine revealed significant benzodiazepine receptor binding activity. The most active compound in this series was found to be nearly as active as diazepam, a well-known benzodiazepine (Kelley et al., 1990).

Cycloadditions to Pyrimido[1,2,3-cd]purine-8,10-dione

A series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives were synthesized. The process involved cycloaddition of substituted alkyl azides, leading to the creation of two regioisomers. This study contributes to the development of novel heterocyclic compounds (Simo et al., 2000).

Synthesis and Potent Inhibitory Activities

Compounds synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors, including 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, demonstrated significant inhibitory activities. These findings suggest potential applications in therapeutic treatments (Mo et al., 2015).

Synthesis of Pyrimidinocyclophanes

Macrocyclic compounds with a pyrimidine or triazine fragment and an azapolymethylene bridge were synthesized. This study contributes to the development of novel organic compounds and enhances understanding of the chemical properties of these substances (Semenov et al., 2008).

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. This might include tests for toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve further studies on its synthesis, its physical and chemical properties, and its potential applications. For example, if it has biological activity, it could be developed into a new drug .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O2/c1-15-5-3-6-18(13-15)27-11-4-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-7-9-17(24)10-8-16/h3,5-10,13H,4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNLTGWXCEVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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